1-Benzyl-4-[2-(4-piperidinyl)ethyl]piperazine dihydrochloride
描述
属性
IUPAC Name |
1-benzyl-4-(2-piperidin-4-ylethyl)piperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3.2ClH/c1-2-4-18(5-3-1)16-21-14-12-20(13-15-21)11-8-17-6-9-19-10-7-17;;/h1-5,17,19H,6-16H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHNFUFOVJIALDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCN2CCN(CC2)CC3=CC=CC=C3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
1-Benzyl-4-[2-(4-piperidinyl)ethyl]piperazine dihydrochloride, commonly referred to as BPED, is a piperazine derivative that has garnered attention due to its potential pharmacological applications, particularly in the central nervous system (CNS). This compound exhibits significant biological activity, primarily as a dopamine reuptake inhibitor, suggesting its utility in treating conditions such as attention deficit hyperactivity disorder (ADHD) and depression.
Chemical Structure and Properties
The molecular formula of BPED is , with a molecular weight of approximately 360.4 g/mol. Its structure incorporates both piperazine and piperidine functionalities, which may confer unique pharmacological properties not observed in other similar compounds.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 360.4 g/mol |
| Functional Groups | Piperazine, Piperidine |
BPED primarily functions as a dopamine reuptake inhibitor , enhancing dopaminergic transmission. This mechanism is crucial for its stimulant effects and suggests potential therapeutic applications in disorders related to dopamine dysregulation. Additionally, studies indicate that BPED may interact with serotonin receptors, which could broaden its pharmacological profile and elucidate potential side effects.
Potential Mechanisms:
- Dopamine Reuptake Inhibition : Enhances dopamine levels in synaptic clefts.
- Serotonin Receptor Interaction : May influence mood and anxiety levels.
Biological Activity
Research has highlighted several key aspects of BPED's biological activity:
- CNS Stimulant : Exhibits significant stimulant effects, making it a candidate for ADHD treatment.
- Neurotransmitter Interaction : Potential interactions with various neurotransmitter systems beyond dopamine.
- Therapeutic Applications : Possible use in treating depression and other mood disorders.
Case Studies and Research Findings
Several studies have investigated the effects of BPED and similar compounds:
- A study showed that compounds with structural similarities to BPED can inhibit the enzyme acetylcholinesterase (AChE), enhancing cholinergic transmission and potentially alleviating memory deficits associated with Alzheimer's disease .
- Another investigation into piperazine derivatives indicated their role as central nervous system stimulants, supporting the hypothesis that BPED could have similar effects .
Comparative Analysis with Similar Compounds
BPED shares structural characteristics with other notable compounds, which may provide insights into its biological activity:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Vanoxerine | Piperidine derivative | Selective dopamine reuptake inhibitor; used in ADHD |
| GBR-12,935 | Piperazine derivative | Known for potent effects on dopamine transporters |
| 1-Benzyl-4-(cyclohexylamino)piperidine | Piperidine derivative | Exhibits analgesic properties |
相似化合物的比较
Structural Features
The table below compares the structural characteristics of 1-Benzyl-4-[2-(4-piperidinyl)ethyl]piperazine dihydrochloride with key analogs:
| Compound Name | Core Structure | Key Substituents | Functional Groups |
|---|---|---|---|
| This compound (Target) | Piperazine | 1-Benzyl; 4-[2-(4-piperidinyl)ethyl] | Tertiary amines, ethyl linker |
| GBR12909 (1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine) | Piperazine | 4-(3-phenylpropyl); 1-[2-(bis(4-fluorophenyl)methoxy)ethyl] | Fluorophenyl, phenylpropyl, ether |
| HBK-9 (Xanthone-piperazine derivative) | Xanthone + piperazine | 4-Benzylpiperazine; 6-methoxy-xanthenone | Xanthone core, benzylpiperazine |
| BD1063 dihydrochloride (1-[2-(3,4-dichlorophenyl)ethyl]-4-methylpiperazine) | Piperazine | 4-Methyl; 1-[2-(3,4-dichlorophenyl)ethyl] | Dichlorophenyl, methylpiperazine |
| 1-Benzyl-4-(piperidin-4-yl)piperazine dihydrochloride (CAS 868707-62-4) | Piperazine | 1-Benzyl; 4-(piperidin-4-yl) (direct attachment) | Piperidine, benzyl |
Key Observations :
- The ethyl linker in the target compound distinguishes it from CAS 868707-62-4, which lacks this spacer .
- Unlike GBR12909, which incorporates fluorophenyl and phenylpropyl groups for DAT selectivity, the target compound’s piperidinyl group suggests possible interactions with sigma receptors or other amine transporters .
- HBK-9 and BD1063 demonstrate how aromatic substitutions (e.g., xanthone, dichlorophenyl) diversify pharmacological targets, ranging from serotonin modulation to sigma antagonism .
Pharmacological Targets and Functional Data
Key Insights :
- GBR12909’s high DAT selectivity underscores the importance of fluorophenyl and phenylpropyl groups for dopamine reuptake inhibition, which the target compound lacks .
- Functional data for HBK-9 and WAY 100635 highlight how piperazine derivatives can diverge into anxiolytic or peripheral therapeutic roles depending on substituents .
准备方法
Alkylation of 4-Piperidine Ethyl Formate
- Reactants: 4-piperidine ethyl formate hydrochlorate, benzyl chloride, sodium bicarbonate, and dehydrated alcohol.
- Procedure: Reflux the mixture for 3 hours, then cool to approximately 30°C and filter.
- Isolation: Concentrate the filtrate, extract with toluene and water, separate organic layer, and concentrate to obtain 1-benzyl-4-piperidine ethyl formate as a pale yellow oily liquid.
- Yield: 93.8% based on benzyl chloride.
- Purity: HPLC shows 98.74% purity.
Reduction to 1-Benzyl-4-piperidinealdehyde
- Method: Use a red aluminum-morpholine complex or red aluminum-piperidines coordination compound as reducing agents.
- Conditions: Perform reduction at 0°C under nitrogen atmosphere.
- Workup: Quench with 4N sodium hydroxide at controlled temperature (<20°C), extract organic layer, wash, and concentrate.
- Yield: Approximately 91.7% to 96.5% depending on the reducing agent.
- Purity: HPLC purity around 98.5% to 99.0%.
Table 1: Key Data for Preparation of 1-Benzyl-4-piperidinealdehyde
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC %) | Physical State |
|---|---|---|---|---|
| Alkylation | Benzyl chloride, NaHCO3, dehydrated alcohol, reflux 3h | 93.8 | 98.74 | Pale yellow oily liquid |
| Reduction (Al-morpholine) | Red Al-morpholine complex, 0°C, N2 atmosphere | 94.3 | 98.74 | Pale yellow oily liquid |
| Reduction (Al-piperidines) | Red Al-piperidines complex, 0°C, N2 atmosphere | 91.7 | 98.51 | Pale yellow oily liquid |
Salt Formation and Purification
The dihydrochloride salt form is typically prepared by:
- Dissolving the free base in an appropriate solvent (e.g., methanol).
- Adding a 4 M hydrogen chloride solution in dioxane.
- Precipitating the dihydrochloride salt.
- Isolating by filtration and drying.
This step improves compound stability, solubility, and facilitates handling.
Analytical Characterization Data
The intermediates and final products are characterized by:
- 1H-NMR Spectroscopy: Typical chemical shifts for aromatic protons (7.2–7.3 ppm), methylene groups adjacent to nitrogen (2.0–3.5 ppm), and aldehyde protons (~9.5 ppm for aldehydes).
- Mass Spectrometry (ESI+): Molecular ion peaks consistent with calculated molecular weights (e.g., 234.15 for 1-benzyl-4-piperidine ethyl formate).
- HPLC Analysis: Purity consistently above 98% for intermediates.
Summary Table of Preparation Steps
| Step No. | Intermediate/Product | Key Reagents/Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|
| 1 | 1-Benzyl-4-piperidine ethyl formate | Benzyl chloride, NaHCO3, reflux in dehydrated alcohol | 93.8 | 98.74 | Alkylation step |
| 2 | 1-Benzyl-4-piperidinealdehyde | Red Al-morpholine or red Al-piperidines complex, 0°C, N2 | 91.7–96.5 | 98.5–99.0 | Reduction of ester to aldehyde |
| 3 | Coupling with piperazine derivative | N-alkylation with haloalkyl intermediates | Not specified | Not specified | Literature indicates typical alkylation |
| 4 | 1-Benzyl-4-[2-(4-piperidinyl)ethyl]piperazine dihydrochloride | Treatment with HCl in dioxane/methanol | Not specified | Not specified | Salt formation for stability |
Research Findings and Considerations
- The use of red aluminum complexes for selective reduction at low temperature (0°C) provides high yields and purity of aldehyde intermediates, which are crucial for subsequent coupling steps.
- Control of reaction temperature during quenching and workup is essential to prevent decomposition or side reactions.
- The alkylation step benefits from the use of sodium bicarbonate as a base and dehydrated alcohol as solvent to maximize yield.
- Final salt formation with hydrochloric acid ensures the compound's stability and ease of handling for pharmaceutical applications.
常见问题
Basic Research Questions
Q. What are the recommended synthetic routes for 1-benzyl-4-[2-(4-piperidinyl)ethyl]piperazine dihydrochloride, and how can purity be optimized?
- Methodology : A common approach involves alkylation of 1-benzylpiperazine with a halogenated 4-piperidinylethyl intermediate under basic conditions (e.g., K₂CO₃ in acetonitrile). Subsequent dihydrochloride salt formation is achieved using HCl gas in ethanol . Purity optimization may involve recrystallization from ethanol/chloroform mixtures or column chromatography with gradients of methanol/dichloromethane .
- Critical Considerations : Monitor reaction progress via TLC (silica gel, ninhydrin visualization) to avoid over-alkylation. Purity validation should include HPLC (C18 column, 0.1% TFA in water/acetonitrile) and elemental analysis (C, H, N within ±0.4% theoretical) .
Q. How can the compound’s structural integrity be confirmed post-synthesis?
- Analytical Workflow :
- NMR : ¹H/¹³C NMR in D₂O or DMSO-d₆ to confirm benzyl, piperazine, and piperidinyl proton environments. Key signals include aromatic protons (δ 7.2–7.4 ppm) and piperazine methylenes (δ 2.4–3.1 ppm) .
- Mass Spectrometry : ESI-MS (positive mode) for molecular ion [M+H]⁺ and isotopic pattern matching .
- X-ray Crystallography : Single-crystal analysis (e.g., vapor diffusion in ethanol/benzene) to resolve dihydrochloride salt conformation .
Q. What are the primary solubility and stability considerations for this compound in experimental buffers?
- Solubility : Highly soluble in polar solvents (water, ethanol) due to dihydrochloride salt form. For aqueous buffers (pH 4–6), solubility exceeds 50 mg/mL; precipitation occurs above pH 7.5 due to free base formation .
- Stability : Store at −20°C in desiccated conditions. Avoid prolonged exposure to light or temperatures >40°C, which may degrade the benzyl group .
Advanced Research Questions
Q. How does the compound’s benzyl-piperazine-piperidinyl architecture influence receptor binding kinetics in neurological targets?
- Mechanistic Insight : The benzyl group enhances lipophilicity for blood-brain barrier penetration, while the piperazine-piperidinyl backbone mimics endogenous amine transporters. Competitive binding assays (e.g., with σ-1 or 5-HT₁A receptors) show Ki values in the nM range, suggesting high affinity .
- Contradictions : Some studies report variable efficacy (e.g., partial agonism vs. antagonism) depending on substitution patterns in analogous compounds. Molecular docking (AutoDock Vina) and MD simulations (AMBER) are recommended to resolve steric/electronic effects .
Q. What experimental strategies address discrepancies in reported IC₅₀ values across cell-based assays?
- Troubleshooting :
- Assay Conditions : Validate pH (6.5–7.0), temperature (37°C), and ion strength (150 mM NaCl) to minimize variability .
- Cell Line Selection : Use transfected HEK293 cells overexpressing target receptors to reduce off-target noise .
- Data Normalization : Include reference ligands (e.g., haloperidol for σ-1 receptors) to calibrate dose-response curves .
Q. How can computational methods guide the design of analogs with improved metabolic stability?
- In Silico Workflow :
- Metabolite Prediction : Use software like MetaSite to identify vulnerable sites (e.g., piperazine N-dealkylation).
- QSAR Modeling : Correlate logP and topological polar surface area (TPSA) with microsomal half-life data from liver microsome assays .
- Fragment Replacement : Substitute the benzyl group with fluorinated or heterocyclic moieties to block CYP450-mediated oxidation .
Data Contradiction Analysis
Q. Why do conflicting reports exist regarding the compound’s activity in dopamine transporter (DAT) inhibition?
- Hypotheses :
- Species Differences : Rat DAT assays show higher sensitivity than human DAT models (pIC₅₀ 7.2 vs. 6.8) .
- Allosteric Modulation : The compound may act as a negative allosteric modulator in certain splice variants, requiring co-expression of auxiliary subunits (e.g., syntaxin-1A) for full activity .
- Resolution Strategy : Perform comparative radioligand displacement assays ([³H]WIN 35,428) across species and splice variants .
Methodological Recommendations
Q. What are best practices for synthesizing isotopically labeled analogs (e.g., ¹³C, ¹⁵N) for tracer studies?
- Labeling Protocol :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
